molecular formula C8H8O4 B031198 (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one CAS No. 131149-16-1

(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one

Cat. No.: B031198
CAS No.: 131149-16-1
M. Wt: 168.15 g/mol
InChI Key: SKYDBOMJJKYUJM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one is a heterocyclic organic compound featuring a fused furan and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a furan derivative and a pyran derivative, which undergo a cyclization reaction in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like trifluoroacetic acid. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: A furan derivative with similar structural features.

    5-Hydroxymethylfurfural: Another furan-based compound with significant chemical reactivity.

Uniqueness

(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

(6S)-6-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-10-8-3-6-5(4-11-8)2-7(9)12-6/h2-3,8H,4H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYDBOMJJKYUJM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=C2C(=CC(=O)O2)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C=C2C(=CC(=O)O2)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.